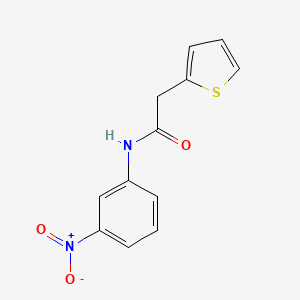

N-(3-nitrophenyl)-2-(2-thienyl)acetamide

Description

Properties

IUPAC Name |

N-(3-nitrophenyl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c15-12(8-11-5-2-6-18-11)13-9-3-1-4-10(7-9)14(16)17/h1-7H,8H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYGGTPZTXULJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-2-(2-thienyl)acetamide typically involves the reaction of 3-nitroaniline with 2-thiophenylacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-2-(2-thienyl)acetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent like dichloromethane.

Major Products Formed

Reduction: 3-aminophenyl-2-(2-thienyl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Thienyl sulfoxides or sulfones.

Scientific Research Applications

N-(3-nitrophenyl)-2-(2-thienyl)acetamide has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in various biological assays to study its effects on cellular processes and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-2-(2-thienyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitrophenyl and thienyl groups can interact with the target site through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogues with Nitrophenyl Groups

- N-(3-Nitrophenyl)-2,2,2-Trichloroacetamide (m-NO₂PhTCA) Structural Difference: Replaces the 2-thienyl group with a trichloromethyl (-CCl₃) group. Properties: The electron-withdrawing trichloromethyl group enhances electrophilicity but reduces solubility in polar solvents compared to the thienyl group. The nitro group at the meta position maintains resonance stabilization, similar to the target compound. Applications: Primarily studied in crystallography for halogen bonding interactions due to the -CCl₃ group .

- N-[2-(4-Hydroxy-3-Methoxyphenyl)ethyl]-2-(3-Nitrophenyl)acetamide (9e) Structural Difference: Incorporates a phenethylamine linker with a hydroxy-methoxy substituent. The nitro group retains bioactivity, as seen in orexin receptor antagonists .

Analogues with Thienyl or Heterocyclic Modifications

- N-(3-Cyanothiophen-2-yl)-2-(Thiophen-2-yl)acetamide Structural Difference: Replaces the 3-nitrophenyl group with a cyano-substituted thiophene. This compound is synthesized via acid chloride intermediates, similar to the target compound’s preparation .

- N-{4-[(Methylamino)Sulfonyl]Phenyl}-2-(2-Thienyl)Acetamide Structural Difference: Substitutes the nitro group with a sulfonamide (-SO₂NHMe) group. The thienyl group’s π-π interactions remain critical for binding in therapeutic contexts .

Pharmacologically Active Acetamide Derivatives

- 2-(4-Chloro-3-Methylphenoxy)-N-(4-Oxo-2-Arylthiazolidin-3-yl)Acetamide (4a-e) Structural Difference: Features a thiazolidinone ring and chloro-methylphenoxy group. Properties: Thiazolidinone derivatives exhibit antimicrobial activity, with the chloro and methyl groups enhancing lipophilicity.

N-(4-Methoxyphenyl)-2-(4-Morpholin-4-ylquinazoline-2-Sulfonyl)Acetamide (40)

Key Comparative Data

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(3-nitrophenyl)-2-(2-thienyl)acetamide with high purity?

The synthesis typically involves multi-step reactions starting from 3-nitroaniline and thiophene derivatives. Key steps include:

- Amide bond formation : Reacting 3-nitroaniline with 2-thienylacetyl chloride under anhydrous conditions using a base like triethylamine to neutralize HCl byproducts.

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for their ability to dissolve aromatic intermediates.

- Temperature control : Maintaining 0–5°C during acyl chloride formation to minimize side reactions.

Purity is monitored via thin-layer chromatography (TLC) and confirmed by ¹H/¹³C NMR to validate structural integrity .

Q. How can researchers ensure accurate characterization of this compound’s stability under varying pH and temperature conditions?

- Stability assays : Use high-performance liquid chromatography (HPLC) to track degradation products under accelerated stability conditions (e.g., 40°C/75% relative humidity for 4 weeks).

- pH-dependent studies : Prepare buffered solutions (pH 1–13) and analyze via UV-Vis spectroscopy to identify hydrolytic degradation pathways.

- Thermogravimetric analysis (TGA) assesses thermal stability by measuring mass loss at 10°C/min increments up to 300°C .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Single-crystal growth : Use slow evaporation of a saturated solution in ethanol/diethyl ether (1:1) to obtain diffraction-quality crystals.

- SHELX refinement : Employ SHELXL for structure solution and refinement. Key parameters include:

Q. What strategies mitigate contradictory bioactivity data in assays targeting kinase inhibition?

- Dose-response validation : Repeat assays across a 10 nM–100 µM range to confirm IC₅₀ consistency.

- Off-target profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to rule out non-specific binding.

- Molecular docking : Compare binding poses in AutoDock Vina to identify critical residues (e.g., ATP-binding pocket interactions) that may explain variability .

Q. How do substituent effects on the thienyl ring influence electronic properties and reactivity?

- Computational modeling : Perform density functional theory (DFT) calculations (B3LYP/6-311+G**) to map electron density distributions. Key findings:

- Electron-withdrawing groups (e.g., -NO₂) reduce thienyl ring aromaticity, increasing electrophilicity at the acetamide carbonyl.

- Hammett σ constants correlate with reaction rates in nucleophilic acyl substitutions.

- Experimental validation : Compare reaction kinetics using stopped-flow UV spectroscopy for derivatives with -Cl, -OCH₃, or -CF₃ substituents .

Q. What methodologies identify biological targets for this compound in neurodegenerative disease models?

- Affinity chromatography : Immobilize the compound on Sepharose beads and screen brain homogenates for binding proteins.

- Transcriptomic profiling : Use RNA-seq on treated neuronal cells to identify upregulated/downregulated pathways (e.g., amyloid-β clearance).

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to tau protein or β-secretase .

Q. How should researchers address discrepancies between computational predictions and experimental solubility data?

- Solvent screening : Test solubility in 10+ solvents (e.g., DMSO, PEG-400) using gravimetric analysis .

- COSMO-RS simulations : Predict solubility parameters and compare with experimental results to refine force fields.

- Co-crystallization : Add solubility-enhancing coformers (e.g., nicotinamide) and analyze via powder X-ray diffraction (PXRD) .

Data Contradiction Analysis

Q. How can conflicting cytotoxicity results in cancer cell lines be reconciled?

- Cell line authentication : Verify lineage via STR profiling to rule out cross-contamination.

- Metabolic stability testing : Use liquid chromatography-mass spectrometry (LC-MS) to quantify intracellular compound levels over 24 hours.

- Mitochondrial stress assays : Measure OCR (oxygen consumption rate) and ECAR (extracellular acidification rate) to assess off-target metabolic effects .

Q. What analytical approaches validate purity when NMR and LC-MS data conflict?

- Orthogonal methods : Combine 2D NMR (HSQC, HMBC) with ion mobility-MS to distinguish isobaric impurities.

- Elemental analysis : Confirm C/H/N/S ratios within 0.3% of theoretical values.

- DSC (differential scanning calorimetry) : Detect polymorphic impurities by analyzing melting point deviations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.